molecular formula C16H11AsN2Na2O11S2 B1147329 Neothorin CAS No. 3547-38-4

Neothorin

Cat. No.: B1147329
CAS No.: 3547-38-4
M. Wt: 614.28
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Preparation Methods

Synthetic Routes and Reaction Conditions

Neothorin is synthesized through a series of chemical reactions involving the coupling of arsonophenylazo groups with chromotropic acid disodium salt. The reaction typically involves the use of acidic or basic conditions to facilitate the coupling process. The specific reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency in quality and purity. The industrial production process also includes purification steps such as recrystallization and filtration to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Neothorin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Complexation Reactions: Common reagents include metal ions such as palladium (II), thorium (IV), and uranium (VI).

    Substitution Reactions: Reagents such as halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Neothorin features a central azo group linking two aromatic rings, which contributes to its chromogenic properties. The compound contains hydroxyl (-OH) and sulfonyl (-SO₃H) functional groups that enhance its solubility in water and reactivity. Its ability to form stable colored complexes with various metal ions makes it a valuable reagent in analytical chemistry.

Analytical Applications

This compound is primarily utilized as a reagent for the detection and quantification of heavy metals and other analytes. Its applications include:

  • Colorimetric Analysis : this compound acts as a colorimetric indicator, forming colored complexes with specific metal ions. The intensity of the color change can be measured using ultraviolet-visible spectrophotometry, allowing for quantitative analysis of metal ion concentrations in various samples .
  • Environmental Monitoring : The compound is extensively used in analyzing geological samples and environmental monitoring to detect contaminants such as heavy metals in soil and water.

Table 1: Key Applications of this compound

ApplicationDescriptionMethodology
Colorimetric AnalysisDetection of metal ions via color changeUltraviolet-visible spectrophotometry
Environmental MonitoringAnalysis of soil and water for contaminantsSample preparation and spectrophotometric measurement
Heavy Metal DetectionQuantification of heavy metals in industrial effluentsFormation of colored complexes

Case Studies

  • Zirconium Detection : A study demonstrated the use of this compound for colorimetric analysis of zirconium ions. The maximum absorption was observed at 580 nm, indicating its effectiveness in detecting this metal ion .
  • Palladium Ion Determination : Research has validated a low-cost method using this compound for trace amounts of palladium (II) ions. This method showcases the versatility of this compound in analyzing different metal ions under varying conditions .
  • Heavy Metal Analysis in Environmental Samples : this compound has been applied successfully to detect heavy metals in environmental samples, proving its utility in assessing pollution levels and ensuring compliance with environmental regulations.

Mechanism of Action

The mechanism of action of Neothorin involves its ability to form stable complexes with metal ions. The arsonophenylazo groups in this compound coordinate with metal ions, resulting in the formation of colored complexes. These complexes exhibit characteristic absorption maxima in the UV-Visible spectrum, allowing for the spectrophotometric determination of metal ions. The molecular targets of this compound are the metal ions, and the pathways involved include complexation and coordination chemistry .

Comparison with Similar Compounds

Neothorin is similar to other arsonophenylazo compounds such as Arsenazo I and Arsenazo III. this compound has unique properties that make it suitable for specific applications:

    Arsenazo I: Similar to this compound, Arsenazo I is used for the spectrophotometric determination of metal ions.

    Arsenazo III: Arsenazo III is another arsonophenylazo compound used as a metal ion indicator.

List of Similar Compounds

  • Arsenazo I
  • Arsenazo III
  • Chromotropic acid disodium salt
  • Phenylarsine oxide

This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industrial processes.

Biological Activity

Neothorin, a compound first synthesized in 1941, has garnered attention for its unique biochemical properties and applications, particularly in the field of analytical chemistry and biological research. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and its applications as a biochemical reagent.

Chemical Structure and Properties

This compound, chemically known as 3-(2-arsenophenylazo)-4,5-dihydroxy-2,7-naphthalene disulfonic acid, is a metallochromic indicator dye. Its ability to form complexes with various metal ions makes it valuable in analytical applications. The compound exhibits distinct color changes upon binding with different ions, which is crucial for its role in spectrophotometric assays.

This compound functions primarily as a calcium indicator in biological systems. It interacts with calcium ions (Ca2+Ca^{2+}), facilitating the measurement of intracellular calcium levels. This interaction is vital for understanding various cellular processes such as signal transduction, neuronal transmission, and muscle contraction . The dye's sensitivity to calcium concentrations allows researchers to monitor rapid changes in intracellular calcium levels effectively.

1. Intracellular Calcium Measurement

This compound has been extensively used in studies that require precise measurements of intracellular calcium. For instance, it has been employed in experiments involving photoreceptor cells where changes in light sensitivity were monitored upon injection of this compound. The results demonstrated that the dye could effectively indicate fluctuations in calcium levels, which are critical for phototransduction processes .

2. Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting various metal ions. Its ability to form colored complexes allows for the spectrophotometric determination of metals such as palladium and cadmium. A study highlighted the dual-wave correction method using this compound for palladium ion detection, showcasing its utility in environmental monitoring and quality control .

Case Study 1: Photoreceptor Sensitivity Recovery

In a notable experiment conducted on Limulus ventral photoreceptor cells, this compound was injected to observe its effects on light sensitivity. Initially, the injection caused a collapse in sensitivity due to the introduction of external calcium ions from the dye. However, over time, the cells demonstrated recovery as they pumped out excess calcium . This study illustrated this compound's role not only as an indicator but also as an active participant in cellular dynamics.

Case Study 2: Spectrophotometric Analysis

A research article detailed the use of this compound in the spectrophotometric determination of palladium ions. The study emphasized its effectiveness in providing accurate measurements with minimal interference from other ions. The results indicated high selectivity and sensitivity of this compound when used alongside molybdate-based reagents .

Data Table: Summary of Biological Activities

Activity Description Reference
Intracellular Calcium IndicatorMonitors changes in calcium levels in cells ,
Metal Ion DetectionUsed for spectrophotometric analysis of palladium and cadmium ,
Photoreceptor Cell StudiesInvestigates light sensitivity recovery mechanisms

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing Neothorin’s purity and structural integrity?

  • Methodological Answer : this compound’s purity is typically confirmed via high-performance liquid chromatography (HPLC) with UV detection, while structural integrity is assessed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR). Cross-referencing with known spectral databases ensures accuracy. For novel derivatives, mass spectrometry (MS) is recommended to verify molecular weight .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Reproducibility requires detailed documentation of reaction conditions (temperature, solvent ratios, catalyst loading) and strict adherence to purification protocols (e.g., recrystallization solvents, column chromatography parameters). All synthetic steps must be validated against literature precedents, with deviations explicitly justified. Supporting Information (SI) should include raw spectral data and step-by-step procedural notes .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : this compound degrades under prolonged exposure to light and elevated temperatures. Storage at 0–6°C in amber glass vials under inert gas (e.g., argon) is advised. Regular stability assays via thin-layer chromatography (TLC) or HPLC every 3–6 months can monitor decomposition. Contamination risks necessitate segregated storage from reactive compounds .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported solubility profiles?

  • Methodological Answer : Contradictory solubility data require systematic comparative analysis:

  • Controlled Variables : Test solubility in standardized solvents (e.g., DMSO, water, ethanol) under identical temperatures and agitation methods.
  • Quantification : Use gravimetric analysis or UV-Vis spectroscopy for precise solubility measurements.
  • Peer Review : Engage collaborators to replicate experiments, ensuring inter-laboratory consistency. Discrepancies may arise from polymorphic forms or impurities, necessitating X-ray diffraction (XRD) for crystalline phase identification .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can predict binding affinities and conformational stability. Validate predictions with in vitro assays (e.g., surface plasmon resonance) to correlate computational and experimental KdK_d values. Parameterize force fields using experimentally derived NMR or crystallographic data to enhance accuracy .

Q. How can researchers identify and address gaps in this compound’s mechanistic studies?

  • Methodological Answer :

  • Literature Mining : Use systematic reviews and meta-analyses to catalog existing mechanistic hypotheses. Tools like PRISMA frameworks ensure comprehensive coverage.
  • Hypothesis Testing : Design knock-out experiments (e.g., isotopic labeling for metabolic pathway tracing) to validate/refute proposed mechanisms.
  • Collaborative Workshops : Present preliminary data to interdisciplinary teams to identify overlooked variables (e.g., pH-dependent reactivity, enzyme cofactors) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Non-linear Regression : Fit dose-response curves using Hill or log-logistic models (e.g., GraphPad Prism).
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points.
  • Multiplicity Adjustments : Use Bonferroni correction for pairwise comparisons to control Type I errors. Replicate experiments across ≥3 biological replicates to ensure generalizability .

Q. Methodological Guidelines for Data Presentation

  • Tables : Include comparative solubility data (solvent, temperature, solubility in mg/mL) with error margins (standard deviation).
  • Figures : Use heatmaps for molecular docking results or line graphs for stability assays over time.
  • Supplemental Data : Provide raw computational input files and chromatogram baselines for transparency .

Properties

IUPAC Name

disodium;3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13AsN2O11S2.2Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRURKGOGGBIGRV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[As](=O)(O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11AsN2Na2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501047757
Record name 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501047757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3547-38-4
Record name 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501047757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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